(E)-hept-2-enoate
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Overview
Description
(E)-hept-2-enoate is a monounsaturated fatty acid anion resulting from the deprotonation of the carboxy group of (E)-hept-2-enoic acid. The major species at pH 7.3. It is a conjugate base of an (E)-hept-2-enoic acid.
Scientific Research Applications
Iodocyclisation Studies
(E)-hept-2-enoate has been studied for its reactivity in iodocyclisation processes. For example, research by Macritchie et al. (1998) demonstrated that iodocyclisation of ethyl 2-hydroxyhex-5-enoate and the homologous hept-6-enoate led to the formation of novel tetrahydrofurans and tetrahydropyrans. This study provides insights into the reaction pathways and mechanisms involving compounds like this compound in organic synthesis (Macritchie, Peakman, Silcock, & Willis, 1998).
Enzymatic Hydration Studies
The compound has been a subject of enzymatic hydration studies, as in the work of Burks, Johnson, and Whitman (1998). They studied the 2-oxo-hept-4-ene-1,7-dioate hydratase from Escherichia coli C and its role in converting 2-oxo-hept-4-ene-1,7-dioate, a compound related to this compound. This research is vital for understanding the metabolic pathways involving such compounds (Burks, Johnson, & Whitman, 1998).
Role in Biochemical Pathways
Further research has shown that compounds like this compound play a role in biochemical pathways. Jaggavarapu et al. (2020) isolated and characterized a related compound, demonstrating its biological activity in docking studies and suggesting potential medicinal applications (Jaggavarapu, Muvvala, Reddy.G, & Cheedarala, 2020).
Studies in Microbiology
In microbiology, the research by Mordaka et al. (2017) on 2-enoate reductases from Clostridium sporogenes highlights the potential use of this compound and similar compounds in microbial metabolic processes. Their work contributes to our understanding of microbial enzyme systems and their applications in biocatalysis (Mordaka, Hall, Minton, & Stephens, 2017).
Chemical Synthesis and Organic Chemistry
Dickschat et al. (2018) explored the volatiles emitted by fungi from the genus Aspergillus, including compounds similar to this compound. This research has implications for understanding the synthesis and applications of such compounds in organic chemistry and biotechnology (Dickschat, Çelik, & Brock, 2018).
Properties
Molecular Formula |
C7H11O2- |
---|---|
Molecular Weight |
127.16 g/mol |
IUPAC Name |
(E)-hept-2-enoate |
InChI |
InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/p-1/b6-5+ |
InChI Key |
YURNCBVQZBJDAJ-AATRIKPKSA-M |
Isomeric SMILES |
CCCC/C=C/C(=O)[O-] |
SMILES |
CCCCC=CC(=O)[O-] |
Canonical SMILES |
CCCCC=CC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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